![molecular formula C11H12ClN B1456944 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile CAS No. 1252672-59-5](/img/structure/B1456944.png)
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile
Overview
Description
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile (abbreviated as 3-(4-CP)-2,2-DMPN) is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid at room temperature and has a molecular weight of 214.6 g/mol. It is also known as 4-chloro-3-(2,2-dimethylpropyl)benzonitrile, 4-chloro-3-(2,2-dimethylpropyl)benzamide, and 4-chloro-3-(2,2-dimethylpropyl)benzene. This compound has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and the study of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile can serve as a precursor in organic synthesis, particularly in the formation of chalcone derivatives. Chalcones are a group of organic compounds with diverse biological activities and are used in the synthesis of various pharmacologically active agents. For instance, the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with acetophenones can yield novel chalcone compounds with potential applications in medicinal chemistry .
Antiparasitic Research
This compound has shown promise in antiparasitic research, particularly in the study of leishmaniasis, a neglected tropical disease. Halogenated chalcones, which can be synthesized from 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile, have known antiparasitic properties. These compounds could lead to better treatments for diseases like leishmaniasis, which affects over 1 million people annually .
Nonlinear Optics
In the field of nonlinear optics, 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile derivatives have been studied for their electronic, optical, and nonlinear optical properties. These materials are important for applications such as optical switching, memory devices, and signal processing. The compound’s derivatives have shown potential in enhancing second and third harmonic generation, which are key in optoelectronic device fabrication .
Electrooptic Materials
The electrooptic properties of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile derivatives make them suitable for use in electrooptic Pockels cells, which are used to control light polarization. These materials can significantly impact the development of advanced photonic devices due to their high electrooptic coefficients .
Drug Delivery Systems
Research suggests that derivatives of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile could be explored for use in drug delivery systems. Their chemical structure may allow for the development of novel delivery mechanisms that can improve the efficacy and targeting of pharmaceutical compounds.
Biotechnology Applications
The compound’s derivatives may also find applications in biotechnology, particularly in the development of biosensors or as a catalyst for specific biochemical reactions. Further research could unveil new ways to utilize these compounds in biotechnological innovations.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Similar compounds have been found to inhibit the proliferation of certain cells . This suggests that 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile might interact with its targets to induce changes that inhibit certain cellular processes.
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile might also affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have good kinetic solubilities and to be metabolically stable in vitro . This suggests that 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile might also have favorable ADME properties, potentially leading to good bioavailability.
Result of Action
Similar compounds have been found to have inhibitory actions on certain cells . This suggests that 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile might also have inhibitory effects at the molecular and cellular levels.
Action Environment
It is known that similar compounds, such as triclocarban, are structurally similar to pesticides and some drugs , suggesting that environmental factors could potentially influence the action of 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile.
properties
IUPAC Name |
3-(4-chlorophenyl)-2,2-dimethylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUVVKMNMOYTOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266976 | |
Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile | |
CAS RN |
1252672-59-5 | |
Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1252672-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α,α-dimethylbenzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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